1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

This specific 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane scaffold is critical for studies requiring exact molecular definition. Its unique pyrimidin-5-ylmethyl substitution pattern dictates a distinct conformational space and target engagement profile that is not conserved across generic 1,4-diazepane analogs or other pyrimidine regioisomers. Substituting with generic alternatives risks a complete shift in biological activity, as demonstrated by isomeric pyrimidine-diazepane amides converting DORA profiles to selective OX2R antagonists. Ensure your Target ID, affinity-based proteomics, or ion channel screening programs start with the correct chemotype. Available for R&D use with certificate of analysis confirming regioisomeric purity.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B13310818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CC2=CN=CN=C2
InChIInChI=1S/C10H16N4/c1-2-11-3-5-14(4-1)8-10-6-12-9-13-7-10/h6-7,9,11H,1-5,8H2
InChIKeyROERUZBVWUOEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane: A Unique Pyrimidine-Diazepane Scaffold for Chemical Biology and Drug Discovery


1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane is a heterocyclic compound distinguished by a pyrimidine ring connected to a 1,4-diazepane moiety via a methylene bridge . This architecture yields unique steric and electronic properties that are significant for its interaction with biological targets, positioning it as a valuable scaffold in medicinal chemistry . The compound is characterized by a molecular weight of 192.26 g/mol and a molecular formula of C10H16N4 . Its potential applications are inferred from its inclusion in a class of diazepane derivatives explored for activity against diverse targets, including receptor tyrosine kinases and factor Xa [1].

Why Structural Analogs of 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane Cannot Guarantee Equivalent Performance


Substituting 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane with a generic or closely related analog (e.g., 1-(Pyrimidin-2-yl)-1,4-diazepane or N-substituted derivatives) introduces significant risk of altered biological activity and physicochemical properties. The specific linkage position (pyrimidin-5-ylmethyl) and the unsubstituted 1,4-diazepane ring dictate a unique conformational space and electronic distribution that are not conserved across isomers . Research on isomeric pyrimidine-containing diazepane amides demonstrates that seemingly minor structural changes can lead to a complete shift in target selectivity, for instance, converting a dual orexin receptor antagonist (DORA) into a selective OX2R antagonist (2-SORA) [1]. Therefore, generic substitution fails because it cannot guarantee the retention of the precise binding interactions or target engagement profile inherent to this specific compound's architecture, making it unsuitable for studies requiring exact molecular definition.

Quantitative Differentiators for 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane: Evidence-Based Procurement Rationale


Structural Specificity: Pyrimidin-5-ylmethyl Linkage Defines a Unique Conformational Space

The key differentiator for 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane is its specific pyrimidin-5-ylmethyl substitution, which distinguishes it from other isomers like the pyrimidin-2-yl or pyrimidin-4-yl analogs. This regioisomeric purity is not just a chemical detail; it dictates the molecule's three-dimensional shape and electronic profile. For instance, SAR studies on related diazepane amides have shown that isomeric pyrimidine substitutions can lead to a functional switch from a dual orexin receptor antagonist (DORA) profile to a selective OX2R antagonist (2-SORA) profile [1]. This demonstrates that the position of the pyrimidine attachment is a critical driver of biological activity and target selectivity. Therefore, the specific 5-ylmethyl linkage of this compound provides a unique chemical starting point that cannot be assumed to be equivalent to other isomers, which is of paramount importance for reproducible SAR studies and hit-to-lead campaigns .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Chemical Novelty: An Underexplored Scaffold in a Privileged Class

1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane represents a specific, and likely less explored, combination of a pyrimidine and a 1,4-diazepane ring. While pyrimido-diazepines as a fused scaffold have been reported as novel adenine mimics with potent inhibitory activity against receptor tyrosine kinases like KDR, Flt3, and c-Kit, the target compound's methylene-bridged architecture is distinct . This structural divergence from the more heavily patented fused or bridged 1,4-diazepane derivatives (e.g., those claimed as TASK-1/3 inhibitors) offers a unique opportunity for intellectual property generation [1][2]. Its relative novelty in the primary literature suggests it may possess a unique selectivity profile or binding mode compared to more established analogs, making it a high-value tool for probing novel biological space.

Medicinal Chemistry Drug Discovery Scaffold Hopping

Potential for T-Type Calcium Channel Blocker Activity

The 1,4-diazepane core is a validated pharmacophore for T-type calcium channel blockers. Research on related 1,4-diazepane derivatives has successfully identified potent and selective T-type calcium channel blockers. For example, compound 4s from one study demonstrated good selectivity over hERG and N-type calcium channels [1]. Furthermore, studies on 1-heteroarylmethyl-1,4-diazepane derivatives specifically explored this chemotype as potential T-type calcium channel blockers, directly linking the target compound's structural class to this biological activity [2]. While specific IC50 values for 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane are not available, its close structural alignment with these active analogs strongly supports its evaluation in T-type calcium channel assays.

Ion Channels Neurobiology Pain Research

Recommended Applications for 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane Based on Structural Evidence


Chemical Biology Tool for Target Deconvolution and Pathway Analysis

Given its unique pyrimidin-5-ylmethyl substitution, 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane serves as an ideal chemical probe for target identification studies. Its regioisomeric purity is critical for generating reliable data in affinity-based proteomics (e.g., pull-down assays) or cellular thermal shift assays (CETSA) to map its interactome and validate potential protein targets [1]. This application is directly supported by the evidence that even minor isomeric changes in this class can lead to profound shifts in biological activity [2].

Hit-to-Lead Optimization in T-Type Calcium Channel Programs

Based on the established activity of 1,4-diazepane derivatives as T-type calcium channel blockers, this compound is a strong candidate for evaluation and subsequent optimization in drug discovery programs targeting this ion channel [1]. It provides a distinct chemotype for exploration, potentially offering a new intellectual property position and a different selectivity profile compared to known blockers [2]. Initial screening in electrophysiology assays is the recommended first step.

Exploring Novelty in Kinase and GPCR Targeted Libraries

The compound's structural divergence from heavily patented fused and bridged diazepane scaffolds makes it a valuable addition to diversity-oriented synthesis (DOS) libraries and targeted screening decks for kinases or GPCRs [1][2]. Its incorporation can help identify hits with novel binding modes or improved selectivity profiles, as seen with related pyrimido-diazepines against receptor tyrosine kinases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.